molecular formula C31H38FN9O B3028556 mutant EGFR inhibitor B30 CAS No. 2225887-26-1

mutant EGFR inhibitor B30

Número de catálogo B3028556
Número CAS: 2225887-26-1
Peso molecular: 571.7 g/mol
Clave InChI: DXOUQSZKEPSXBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The mutant EGFR inhibitor B30 is a targeted therapeutic agent designed to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the development and progression of various cancers . This inhibitor specifically targets classical and non-classical oncogenic driver mutations and the C797S acquired resistance mutation .


Chemical Reactions Analysis

EGFR inhibitors work by binding to EGFR and inhibiting its tyrosine kinase activity, which in turn disrupts the downstream signaling cascades . This disruption prevents the malignant cells from proliferating .

Aplicaciones Científicas De Investigación

  • New Generation EGFR-TKIs : B30 has been identified as a promising compound in a novel class of EGFR-TKIs (epidermal growth factor receptor tyrosine kinase inhibitors). It has shown potent inhibitory activity against EGFR mutations, particularly in non-small cell lung cancer (NSCLC), by inhibiting EGFR phosphorylation and inducing apoptosis in specific cell lines. This supports the potential of B30 in overcoming drug resistance in EGFR-driven NSCLC (Zhang et al., 2018).

  • Dual Inhibition Strategy : Research on dual inhibitors targeting both EGFR and B-Raf kinases has identified compounds that can effectively inhibit both kinases, suggesting a strategy to overcome resistance in melanoma and colorectal cancer patients. This research highlights the potential of using such dual inhibitors in combination with B30 for treating cancers with EGFR amplification (Cheng et al., 2014).

  • Structure-Based Drug Design : B30's development involved structure-based drug design to achieve high affinity and selectivity for oncogenic EGFR mutants. This has led to the discovery of compounds with potent EGFR activity against common mutations and selectivity over wild-type EGFR, making them suitable for clinical trials in mutant EGFR driven NSCLC (Planken et al., 2017).

  • Sequence-Dependent Antiproliferative Effects : Studies have shown that the sequence of combination treatments involving cytotoxic drugs and EGFR inhibitors like B30 can significantly affect antiproliferative effects on cancer cells. This suggests the importance of treatment scheduling for optimal therapeutic outcomes (Morelli et al., 2005).

  • Rational Treatment of EGFR-Mutant NSCLC : The research on B30 and similar inhibitors provides insights into the rational treatment of EGFR-mutant NSCLC. Understanding the primary and acquired resistance mechanisms to these agents is essential for developing effective treatments (Pao & Chmielecki, 2010).

  • Novel Mutant-Selective Inhibitors : The development of novel mutant-selective EGFR inhibitors, which are more potent against certain EGFR mutations and less potent against wild-type EGFR, represents an important strategy to address drug resistance in lung cancer treatment (Zhou et al., 2009).

Mecanismo De Acción

EGFR inhibitors, such as B30, work by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and disrupting the downstream signaling cascades . This disruption prevents the malignant cells from proliferating .

Propiedades

IUPAC Name

[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOUQSZKEPSXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mutant EGFR inhibitor B30
Reactant of Route 2
Reactant of Route 2
mutant EGFR inhibitor B30
Reactant of Route 3
Reactant of Route 3
mutant EGFR inhibitor B30
Reactant of Route 4
mutant EGFR inhibitor B30
Reactant of Route 5
mutant EGFR inhibitor B30
Reactant of Route 6
Reactant of Route 6
mutant EGFR inhibitor B30

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.